
Acetyl 4-methoxybenzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl 4-methoxybenzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetyl group, a methoxy group, and a carboperoxoate moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl 4-methoxybenzenecarboperoxoate typically involves the reaction of 4-methoxybenzoic acid with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-methoxybenzoic acid+acetyl chloride→Acetyl 4-methoxybenzenecarboperoxoate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl 4-methoxybenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like aluminum chloride (AlCl3) or other Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Acetyl 4-methoxybenzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetyl 4-methoxybenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo various biochemical reactions, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetylsalicylic acid: Known for its analgesic and anti-inflammatory properties.
4-methoxybenzoic acid: A precursor in the synthesis of Acetyl 4-methoxybenzenecarboperoxoate.
Benzoyl peroxide: Used in acne treatment and as a polymerization initiator.
Uniqueness
This compound is unique due to the presence of both acetyl and carboperoxoate groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
779-55-5 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
acetyl 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C10H10O5/c1-7(11)14-15-10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Clave InChI |
UMSHTRCWTULDFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OOC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


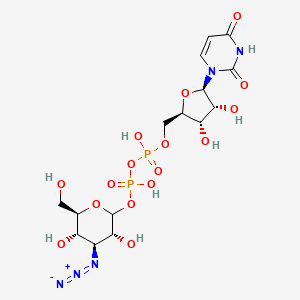
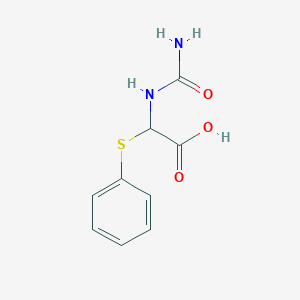

![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
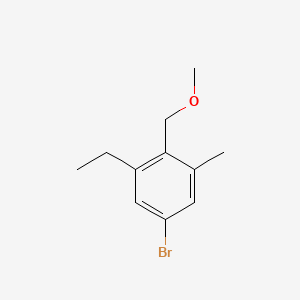
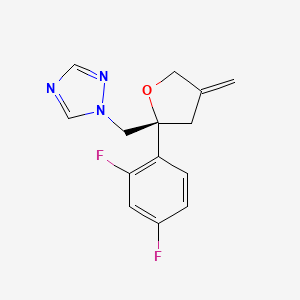
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)


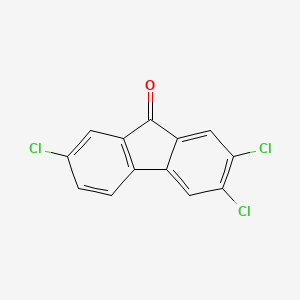

![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)

